3-chloro-6-methoxy-2-methylaniline hydrochloride
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Overview
Description
3-Chloro-6-methoxy-2-methylaniline hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-2-methylaniline hydrochloride typically involves the chlorination and methoxylation of 2-methylaniline. One common method includes:
Chlorination: 2-methylaniline is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. The reaction is monitored until the desired level of chlorination is achieved.
Methoxylation: The chlorinated product is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide, to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-Chloro-6-methoxy-2-methylaniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.
2-Methylaniline: Lacks both the chloro and methoxy groups.
3-Chloro-4-methoxyaniline: Similar but with different substitution pattern.
Uniqueness
3-Chloro-6-methoxy-2-methylaniline hydrochloride is unique due to the specific combination of chloro, methoxy, and methyl groups on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-6-methoxy-2-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMUMNCBDTMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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